

A Technical Guide to 98% Pure 3-Methoxycinnamic Acid for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Methoxycinnamic acid**

Cat. No.: **B100018**

[Get Quote](#)

Introduction: **3-Methoxycinnamic acid** (3-MCA), a derivative of cinnamic acid, is a phenolic compound of significant interest to researchers in drug development and life sciences.^[1] Its derivatives are recognized for a range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties.^{[2][3]} This guide provides an in-depth overview of commercially available 98% pure **3-Methoxycinnamic acid**, including its chemical and physical properties, synthesis and analysis protocols, and its role in relevant biological pathways.

Commercial Suppliers and Quantitative Data

High-purity **3-Methoxycinnamic acid** is available from several reputable chemical suppliers catering to the research and development sectors. The compound is typically supplied as a white to off-white crystalline powder.^[4] Key suppliers include Thermo Fisher Scientific (under the Thermo Scientific Chemicals brand, formerly Alfa Aesar), Sigma-Aldrich, and Tokyo Chemical Industry (TCI).^{[5][6][7]}

The quantitative specifications for **3-Methoxycinnamic acid** from these suppliers are summarized below for easy comparison.

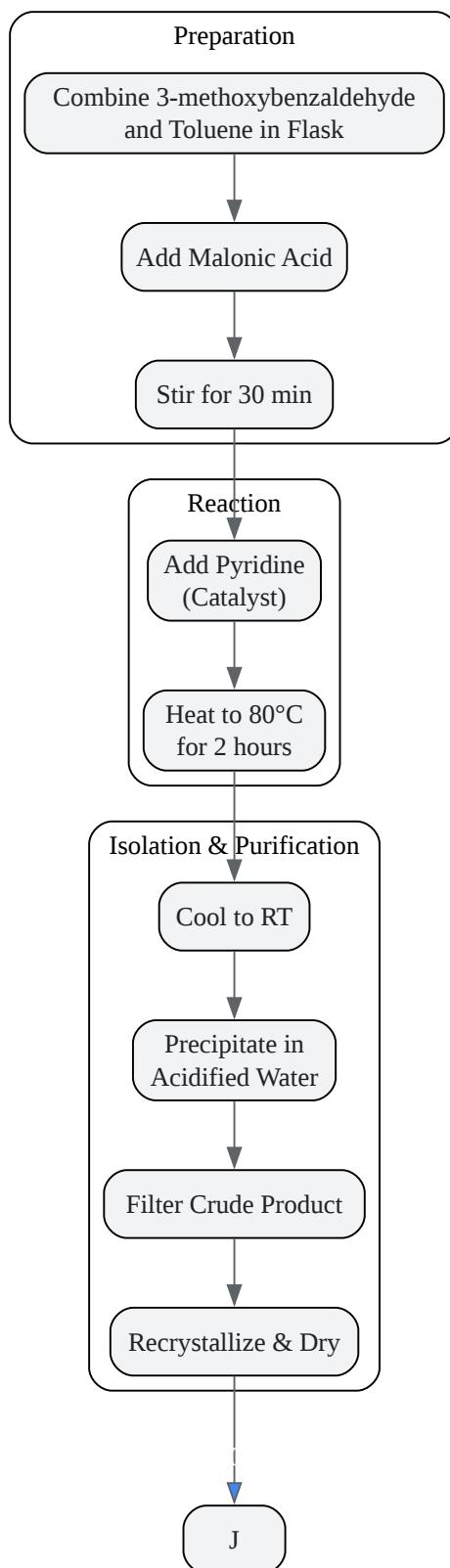
Property	Value	Source(s)
Purity (Assay)	≥98.0% (HPLC), ≥99.0% (GC), 96.5-103.5% (Titration)	[4][6][8]
CAS Number	6099-04-3	[1][5][7]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1][4]
Molecular Weight	178.18 g/mol	[1][7]
Melting Point	115.0 - 121.0 °C	[4]
IUPAC Name	(2E)-3-(3-methoxyphenyl)prop-2-enoic acid	[1][4]
Synonyms	trans-3-Methoxycinnamic acid, O-Methyl-m-coumaric Acid	[1][5][6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3-Methoxycinnamic acid** are crucial for its application in research.

Synthesis Protocol: Knoevenagel Condensation

A common and effective method for synthesizing **3-Methoxycinnamic acid** is through a Knoevenagel condensation reaction. This procedure involves the reaction of 3-methoxybenzaldehyde with malonic acid.[9]


Materials:

- 3-methoxybenzaldehyde
- Malonic acid
- Pyridine (catalyst)
- Toluene (solvent)
- Hydrochloric acid (for acidification)

- Deionized water
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle

Procedure:

- Setup: In a round-bottom flask, add 3-methoxybenzaldehyde and toluene.
- Reagent Addition: While stirring at room temperature, add malonic acid to the flask. Continue stirring for 30 minutes to ensure a homogenous mixture.
- Catalysis: Add pyridine to the reaction mixture.
- Reaction: Heat the mixture to 80°C and maintain this temperature while stirring for approximately 2 hours.[\[9\]](#)
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into cold water and acidify with hydrochloric acid until the solution is strongly acidic to precipitate the product.
- Isolation and Purification: Collect the crude **3-Methoxycinnamic acid** precipitate by vacuum filtration. Wash the solid with cold water to remove impurities. The product can be further purified by recrystallization.
- Drying: Dry the purified product in a vacuum oven at 60-70°C.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Methoxycinnamic acid** via Knoevenagel condensation.

Analytical Protocols for Quality Control

To ensure the $\geq 98\%$ purity required for drug development and research, the following analytical methods are employed.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

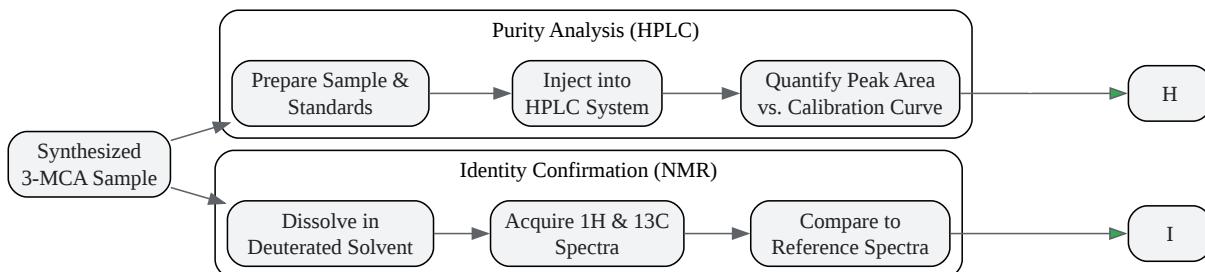
This protocol is adapted from standard methods for analyzing cinnamic acid derivatives and provides accurate quantification.[11][12]

- System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[11]
- Column: C18 reversed-phase column (e.g., 5 μm particle size, 4.6 mm x 250 mm).[11]
- Mobile Phase: A mixture of HPLC-grade acetonitrile and 0.1% phosphoric acid in HPLC-grade water. A typical starting gradient could be 60:40 (v/v).[11] For LC-MS applications, 0.1% formic acid can be used instead of phosphoric acid.[11]
- Flow Rate: 1.0 mL/minute.[11]
- Detection Wavelength: 280 nm, which is a strong absorbance wavelength for **3-methoxycinnamic acid**.[13]
- Column Temperature: Ambient or controlled at 25 $^{\circ}\text{C}$.[11]
- Injection Volume: 20 μL .[11]

Procedure:

- Standard Preparation: Prepare a stock solution of high-purity 3-MCA standard in the mobile phase or methanol. Create a series of dilutions to generate a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the synthesized 3-MCA sample in the mobile phase to a known concentration. Filter the sample through a 0.45 μm syringe filter

before injection.


- Analysis: Inject the standards and the sample onto the HPLC system.
- Quantification: Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standards.

2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

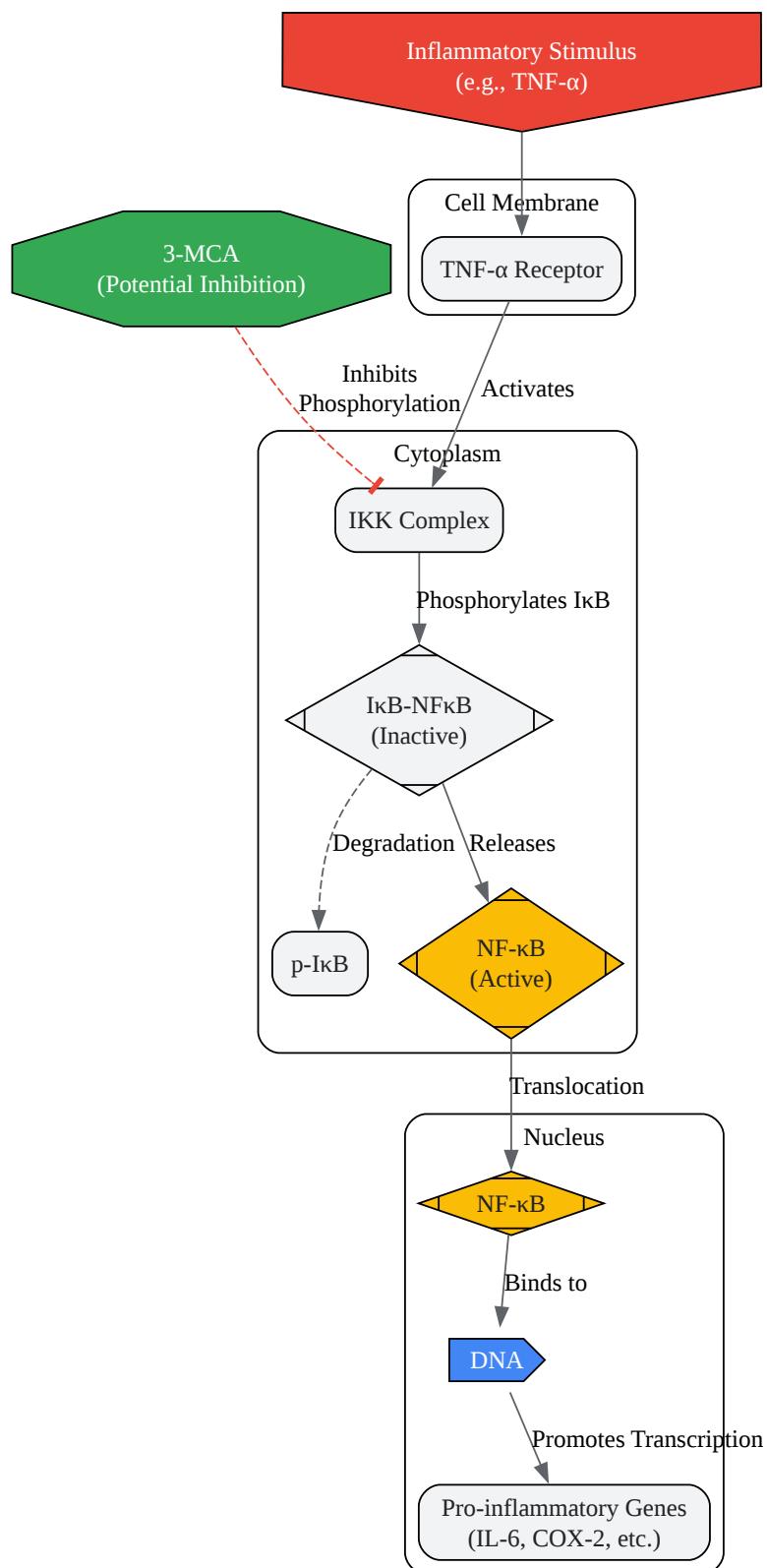
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.[14]

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the purified 3-MCA in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[14]
- Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).[15]
- Spectral Analysis: Analyze the chemical shifts, integration values, and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C spectrum. Compare the acquired spectra with reference spectra from databases or literature to confirm the identity and structure of **3-Methoxycinnamic acid**.[1][16]

[Click to download full resolution via product page](#)

Caption: Analytical workflow for confirming the purity and identity of **3-Methoxycinnamic acid**.


Biological Activity and Signaling Pathways

Cinnamic acid and its derivatives, including 3-MCA, are known to possess significant biological activities, with anti-inflammatory effects being widely reported.[\[2\]](#)[\[17\]](#) Studies on related compounds show that their mechanism of action often involves the modulation of key inflammatory signaling pathways.[\[18\]](#)[\[19\]](#)

Anti-Inflammatory Activity via NF-κB Pathway Modulation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the activation of the IKK complex, which then phosphorylates IκB. This phosphorylation marks IκB for degradation, freeing NF-κB to translocate into the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like IL-6 and enzymes like COX-2.[\[18\]](#)[\[19\]](#)

Derivatives of cinnamic acid have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[\[18\]](#)[\[19\]](#) They can suppress the phosphorylation of IκB, thereby preventing NF-κB from entering the nucleus and initiating the inflammatory cascade.[\[19\]](#) This mechanism makes **3-Methoxycinnamic acid** a compound of interest for developing novel anti-inflammatory therapeutics.

[Click to download full resolution via product page](#)

Caption: The NF-κB signaling pathway and the potential point of inhibition by **3-Methoxycinnamic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxycinnamic Acid | C10H10O3 | CID 637668 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 3-Methoxycinnamic acid, predominantly trans, 98+% 5 g | Request for Quote
[thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Methoxycinnamic Acid | 6099-04-3 | Tokyo Chemical Industry (India) Pvt. Ltd.
[tcichemicals.com]
- 7. 3-甲氧基肉桂酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Methoxycinnamic Acid, 97%, 24g | eBay [ebay.com]
- 9. CN108863773A - The preparation method of 3- methoxy cinnamic acid - Google Patents
[patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - RSC Advances (RSC Publishing)
DOI:10.1039/D1RA09433E [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]
- 17. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 18. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF- α /IFN- γ -stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 98% Pure 3-Methoxycinnamic Acid for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100018#commercial-suppliers-of-98-pure-3-methoxycinnamic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com